N-(4-((4-Nitrophenyl)thio)phenyl)benzamide
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Overview
Description
N-(4-((4-Nitrophenyl)thio)phenyl)benzamide is an organic compound with the molecular formula C19H14N2O3S and a molecular weight of 350.399 g/mol . This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a nitrophenylthio group. It is a unique compound that has garnered interest in various fields of scientific research due to its distinctive chemical structure and properties.
Preparation Methods
The synthesis of N-(4-((4-Nitrophenyl)thio)phenyl)benzamide typically involves the reaction of 4-nitrothiophenol with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N-(4-((4-Nitrophenyl)thio)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenylthio group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-((4-Nitrophenyl)thio)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of N-(4-((4-Nitrophenyl)thio)phenyl)benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity . Its anticancer activity could be related to the induction of apoptosis or inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
N-(4-((4-Nitrophenyl)thio)phenyl)benzamide can be compared with other similar compounds, such as:
- N-(2-(Benzoylamino)-4-nitrophenyl)benzamide
- 4-tert-Butyl-N-(4-nitrophenyl)benzamide
- N-(4-(Benzoylamino)-3-nitrophenyl)benzamide
- 4-Methoxy-N-(4-nitrophenyl)benzamide
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C19H14N2O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide |
InChI |
InChI=1S/C19H14N2O3S/c22-19(14-4-2-1-3-5-14)20-15-6-10-17(11-7-15)25-18-12-8-16(9-13-18)21(23)24/h1-13H,(H,20,22) |
InChI Key |
DAYUPTHMSVBMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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